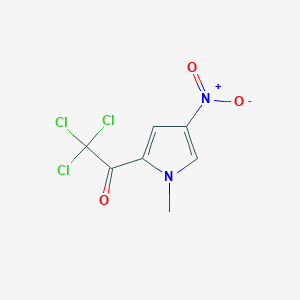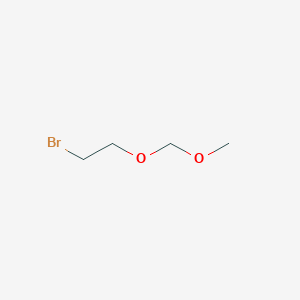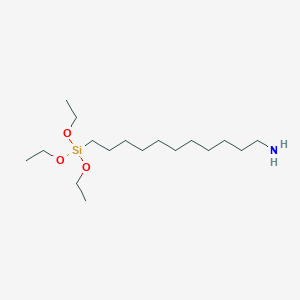
5-Iodo-2,4-dimethoxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of similar iodinated benzaldehydes often involves halogenation reactions, where an iodine atom is introduced into the aromatic ring. For instance, a methodology reported for synthesizing 2,4-dimethyl-5-iodobenzaldehyde, a related compound, involves a multi-step process starting from 2,4-dimethylbenzyl alcohol, leading to the halogenated aldehyde in good yield (Akula et al., 2002). This approach may offer insights into potential synthesis routes for 5-Iodo-2,4-dimethoxybenzaldehyde.
Molecular Structure Analysis
Studies on related compounds show the importance of hydrogen bonding, iodo-nitro interactions, and aromatic pi-pi stacking interactions in defining the molecular and crystal structure. For example, the structure of 2-hydroxy-3-iodo-5-nitrobenzaldehyde demonstrates how these interactions contribute to the three-dimensional aggregation of molecules (Garden et al., 2004). Such insights can be relevant when considering the molecular arrangement of 5-Iodo-2,4-dimethoxybenzaldehyde.
Chemical Reactions and Properties
Iodinated aromatic aldehydes like 5-Iodo-2,4-dimethoxybenzaldehyde participate in various organic reactions, including condensation to form Schiff bases and as intermediates in the synthesis of heterocyclic compounds. The synthesis and structural analysis of Schiff bases from similar aldehydes underline the reactivity and potential applications of these compounds in synthesizing complex molecules (Khalaji et al., 2010).
Physical Properties Analysis
While specific data on 5-Iodo-2,4-dimethoxybenzaldehyde are scarce, related compounds show varied physical properties influenced by molecular structure, including melting points, solubility, and crystalline form. The crystal structure and hydrogen bonding patterns significantly impact these properties, as seen in the analysis of dimethoxybenzaldehydes and their derivatives (Maru & Shah, 2013).
Chemical Properties Analysis
The chemical behavior of 5-Iodo-2,4-dimethoxybenzaldehyde can be inferred from studies on similar compounds, highlighting the influence of substituents on reactivity, especially in electrophilic aromatic substitution reactions where the iodine and methoxy groups play a crucial role. The reactivity patterns of iodinated and dimethoxy-substituted benzaldehydes in forming Schiff bases and engaging in nucleophilic additions are pivotal in understanding the chemical properties of the compound (Punitha et al., 2020).
Scientific Research Applications
Synthesis of Isochroman Analogues : 5-Iodo-2,4-dimethoxybenzaldehyde has been used in the synthesis of racemic isochroman analogues, including an analogue of the michellamines. This involves the coupling of compounds using Suzuki methodology, showcasing its potential in complex organic syntheses (Koning, Michael, & Otterlo, 1999).
Aggregation and Crystal Structure Analysis : Studies have been conducted on similar compounds like 2-hydroxy-3-iodo-5-nitrobenzaldehyde, analyzing their aggregation and crystal structure. This includes examining intermolecular interactions and geometric properties, which can be relevant for understanding the physical and chemical characteristics of 5-Iodo-2,4-dimethoxybenzaldehyde as well (Garden et al., 2004).
Synthesis of Radioiodinated Compounds : This compound has been used in the synthesis of radioiodinated benzylideneanabaseine, a potential marker for small cell lung carcinoma. This highlights its role in creating compounds of medical importance (Akula, Zhang, & Kabalka, 2002).
Optical and Thermal Studies : Research has been conducted on exo⇔endo isomerism and molecular electrostatic potential studies of similar compounds like 2,5-dimethoxybenzaldehyde. These studies involve thermal behavior analysis and optical studies, which can be relevant for understanding the properties of 5-Iodo-2,4-dimethoxybenzaldehyde (Al‐Zaqri et al., 2020).
Metal Complex Synthesis and Optical Studies : The synthesis and optical studies of metal complexes using related compounds like 3,4-dimethoxy benzaldehyde have been explored. This application is significant in the field of materials science and chemistry (Mekkey, Mal, & Kadhim, 2020).
Safety And Hazards
properties
IUPAC Name |
5-iodo-2,4-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDRKAVGBBJYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557927 | |
| Record name | 5-Iodo-2,4-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2,4-dimethoxybenzaldehyde | |
CAS RN |
121177-67-1 | |
| Record name | 5-Iodo-2,4-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 121177-67-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)








![1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione](/img/structure/B54513.png)
![[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B54514.png)

